molecular formula C10H20FO3P B14391258 Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate CAS No. 88292-87-9

Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate

Cat. No.: B14391258
CAS No.: 88292-87-9
M. Wt: 238.24 g/mol
InChI Key: FLTJSXGUVYXZBG-UHFFFAOYSA-N
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Description

Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate typically involves the reaction of appropriate phosphonate precursors with fluorinated alkenes. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of diisopropyl phosphite with 1-fluoro-3-butenyl bromide under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as palladium or copper, can enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates .

Scientific Research Applications

Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to mimic phosphate esters.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes involved in metabolic pathways.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate exerts its effects involves its interaction with molecular targets, such as enzymes. The phosphonate group can mimic the transition state of phosphate esters, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropan-2-yl (1-fluorobut-3-en-1-yl)phosphonate is unique due to the presence of the fluorine atom at the 1-position of the butenyl group. This fluorine atom can significantly influence the compound’s reactivity and binding affinity to enzymes, making it distinct from other similar phosphonates .

Properties

CAS No.

88292-87-9

Molecular Formula

C10H20FO3P

Molecular Weight

238.24 g/mol

IUPAC Name

4-di(propan-2-yloxy)phosphoryl-4-fluorobut-1-ene

InChI

InChI=1S/C10H20FO3P/c1-6-7-10(11)15(12,13-8(2)3)14-9(4)5/h6,8-10H,1,7H2,2-5H3

InChI Key

FLTJSXGUVYXZBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C(CC=C)F)OC(C)C

Origin of Product

United States

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